Cas no 2171633-49-9 (3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

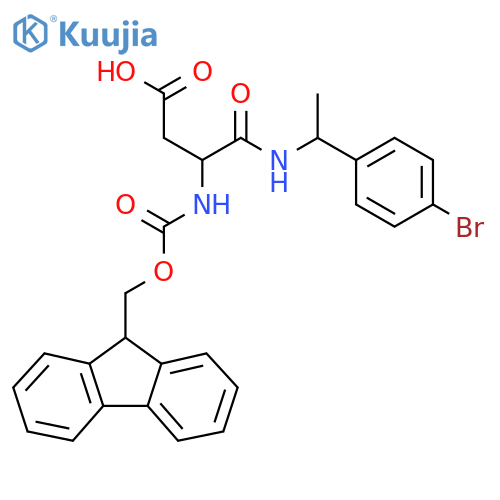

2171633-49-9 structure

商品名:3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- 2171633-49-9

- EN300-1481555

- 3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

-

- インチ: 1S/C27H25BrN2O5/c1-16(17-10-12-18(28)13-11-17)29-26(33)24(14-25(31)32)30-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24H,14-15H2,1H3,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: XISGETSJZYYNFM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 536.09468g/mol

- どういたいしつりょう: 536.09468g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1481555-0.1g |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1481555-0.25g |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1481555-5000mg |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1481555-50mg |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1481555-0.05g |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1481555-0.5g |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1481555-500mg |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1481555-1000mg |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1481555-2.5g |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1481555-1.0g |

3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171633-49-9 | 1g |

$3368.0 | 2023-06-06 |

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

2171633-49-9 (3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量